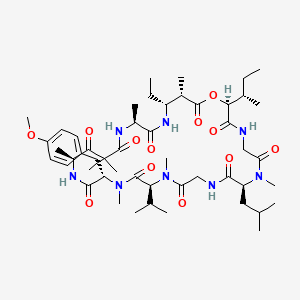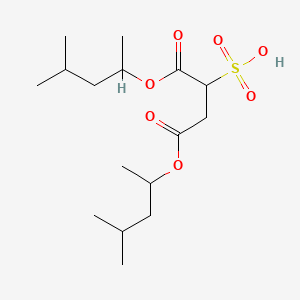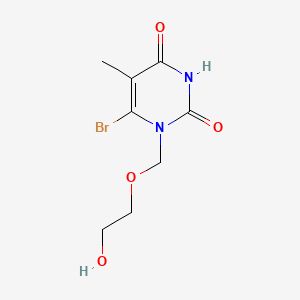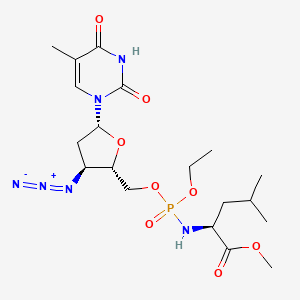
Dolastatin 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dolastatin 11 is a marine-derived depsipeptide originally isolated from the sea hare Dolabella auricularia. This compound is part of the dolastatin family, known for their potent antineoplastic properties. This compound has shown significant promise in cancer research due to its ability to disrupt cellular processes, making it a valuable candidate for therapeutic development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dolastatin 11 involves multiple steps, starting with the preparation of its unique amino acid components. The process typically includes the formation of amide bonds between these amino acids. One efficient method involves the use of a universal dolastatin core, which is then reacted with specific amines and carboxylic acids to form the final compound .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in synthetic chemistry have enabled more efficient production methods. These methods often involve the use of high-purity intermediates and optimized reaction conditions to ensure the yield and purity of the final product .
化学反应分析
Types of Reactions
Dolastatin 11 undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific functional groups within the molecule.
Reduction: Used to alter the oxidation state of certain components.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction might yield more saturated compounds .
科学研究应用
Dolastatin 11 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers due to its ability to disrupt cell division.
Industry: Utilized in the development of novel drug delivery systems and as a lead compound for designing new anticancer agents .
作用机制
Dolastatin 11 exerts its effects by disrupting the actin filament network within cells. This disruption leads to cell cycle arrest at the cytokinesis stage, preventing the proper division of cells. The compound causes a rapid rearrangement of F-actin into aggregates, resulting in dramatic cytoplasmic retraction and ultimately cell death .
相似化合物的比较
Dolastatin 11 is part of a family of compounds that includes dolastatin 10, dolastatin 15, and others. Compared to these, this compound has unique structural features that contribute to its specific biological activities. For instance, while dolastatin 10 is known for its potent antiproliferative effects, this compound’s ability to disrupt the actin network sets it apart .
Similar Compounds
Dolastatin 10: Known for its strong antiproliferative activity.
Dolastatin 15: Exhibits similar antineoplastic properties but with different molecular targets.
Aplidine: Another marine-derived compound with potent anticancer effects.
This compound’s unique mechanism of action and its potential for therapeutic development make it a valuable compound in the field of cancer research.
属性
CAS 编号 |
111517-68-1 |
|---|---|
分子式 |
C50H80N8O12 |
分子量 |
985.2 g/mol |
IUPAC 名称 |
(2S,8S,14S,17S,20S,25S,28R,29S)-2-[(2S)-butan-2-yl]-28-ethyl-17-[(4-methoxyphenyl)methyl]-7,13,16,20,22,22,25,29-octamethyl-8-(2-methylpropyl)-14-propan-2-yl-1-oxa-4,7,10,13,16,19,24,27-octazacyclotriacontane-3,6,9,12,15,18,21,23,26,30-decone |
InChI |
InChI=1S/C50H80N8O12/c1-17-29(7)41-46(65)52-25-38(59)56(13)36(23-27(3)4)44(63)51-26-39(60)58(15)40(28(5)6)47(66)57(14)37(24-33-19-21-34(69-16)22-20-33)45(64)53-31(9)42(61)50(11,12)49(68)54-32(10)43(62)55-35(18-2)30(8)48(67)70-41/h19-22,27-32,35-37,40-41H,17-18,23-26H2,1-16H3,(H,51,63)(H,52,65)(H,53,64)(H,54,68)(H,55,62)/t29-,30-,31-,32-,35+,36-,37-,40-,41-/m0/s1 |
InChI 键 |
XOSLDLHSPLPVME-FKLVWXFWSA-N |
手性 SMILES |
CC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)NCC(=O)N([C@H](C(=O)NCC(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)C(C(=O)N[C@H](C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)CC(C)C)C)[C@@H](C)CC)C |
规范 SMILES |
CCC1C(C(=O)OC(C(=O)NCC(=O)N(C(C(=O)NCC(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)C(C(=O)NC(C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)CC(C)C)C)C(C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)

![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)







![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)

